3-(3,3-Dimethylazetidin-1-yl)aniline
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Overview
Description
3-(3,3-Dimethylazetidin-1-yl)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to an aniline moiety
Preparation Methods
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)aniline typically involves the reaction of 3,3-dimethylazetidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
3-(3,3-Dimethylazetidin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,3-Dimethylazetidin-1-yl)aniline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine-containing compounds with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)aniline involves its interaction with molecular targets through its azetidine and aniline functional groups. These interactions can lead to various biological effects, depending on the specific pathways and targets involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes, receptors, or other proteins .
Comparison with Similar Compounds
3-(3,3-Dimethylazetidin-1-yl)aniline can be compared with other azetidine-containing compounds such as:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both azetidine and aniline functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3,3-dimethylazetidin-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(8-11)10-5-3-4-9(12)6-10/h3-6H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJBQYLCMFBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=CC(=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515157-52-4 |
Source
|
Record name | 3-(3,3-dimethylazetidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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